N-methylpentane-1-sulfonamide N-methylpentane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646051
InChI: InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol

N-methylpentane-1-sulfonamide

CAS No.:

Cat. No.: VC17646051

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

N-methylpentane-1-sulfonamide -

Specification

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
IUPAC Name N-methylpentane-1-sulfonamide
Standard InChI InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3
Standard InChI Key QTWCGJLLMDHYTN-UHFFFAOYSA-N
Canonical SMILES CCCCCS(=O)(=O)NC

Introduction

Chemical Identity and Basic Properties

N-Methylpentane-1-sulfonamide belongs to the organosulfonamide class, featuring a sulfonamide functional group (-SO₂NH-) linked to a perfluorinated pentane chain. Its molecular formula, C₆H₄F₁₁NO₂S, reflects the substitution pattern: 11 fluorine atoms distributed across the pentane backbone, with a methyl group attached to the sulfonamide nitrogen .

Physicochemical Characteristics

Key properties derived from experimental data include:

PropertyValueSource
Molecular Weight363.149 g/mol
Density1.668 g/cm³
Boiling Point176.9°C at 760 mmHg
Flash Point60.8°C
LogP (Partition Coefficient)4.068
Refractive Index1.323
Exact Mass362.979 g/mol

The high density and refractive index arise from the electron-withdrawing fluorine atoms, which increase molecular packing efficiency. The LogP value indicates moderate lipophilicity, balancing between fluorocarbon hydrophobicity and sulfonamide polarity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for N-methylpentane-1-sulfonamide is documented in the provided sources, analogous methods for simpler sulfonamides offer insights. For example, N-methyl methanesulfonamide (CAS 1184-85-6) is synthesized via nucleophilic substitution between methylamine and methanesulfonyl chloride in ethanol :

CH3NH2+CH3SO2ClCH3NHSO2CH3+HCl\text{CH}_3\text{NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{NHSO}_2\text{CH}_3 + \text{HCl}

Extending this approach, pentane-1-sulfonyl chloride could react with methylamine under similar conditions. The reaction likely proceeds at 0–20°C over 16 hours, with ethanol as the solvent . Post-synthesis purification would involve distillation and chromatography to isolate the product from byproducts like unreacted starting materials or HCl.

Challenges in Fluorination

Introducing 11 fluorine atoms into the pentane chain necessitates specialized fluorination techniques, such as electrochemical fluorination (ECF) or direct fluorination with elemental fluorine (F₂). These methods require stringent safety measures due to F₂’s extreme reactivity and toxicity .

Structural and Computational Insights

Molecular Geometry

The compound’s structure (Figure 1) features a fully fluorinated pentane chain (C1–C5) and a sulfonamide group at C1. Fluorine atoms adopt a staggered conformation around each carbon, minimizing steric hindrance. The sulfonamide group’s tetrahedral geometry around sulfur contributes to its polarity, with bond lengths and angles consistent with typical sulfonamides .

Future Research Directions

  • Synthesis Optimization: Developing scalable, safer fluorination methods to replace ECF.

  • Biological Screening: Testing against Gram-positive and Gram-negative pathogens to validate antimicrobial hypotheses.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological effects.

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